(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focused on the molecular interactions of a compound, highlighting its potential as a selective antagonist for cannabinoid receptors. This research used computational methods to analyze the conformational behavior and structure-activity relationships, suggesting applications in understanding receptor-ligand interactions and drug design (Shim et al., 2002).
Antimicrobial Activity
Another line of research explored the synthesis of compounds for antimicrobial applications. A study synthesized and tested a series of compounds for their antimicrobial activity, finding that some exhibited good activity compared to standard drugs. This indicates potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Structural Analysis and Drug Design
Research into the structural analysis of small heterocyclic analogs has shown the importance of molecular structure in drug design. One study demonstrated how modifications to the molecular structure could influence binding interactions with biological targets, suggesting applications in the rational design of new therapeutics (Swamy et al., 2013).
Inverse Agonist Activity
A study investigating the effects of certain compounds on cannabinoid receptors found that one compound acted as an inverse agonist. This type of research contributes to our understanding of receptor signaling and could inform the development of drugs targeting cannabinoid receptors (Landsman et al., 1997).
Properties
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-23(18-5-7-19(8-6-18)28-11-1-2-12-28)29-13-3-4-17(16-29)14-21-26-22(27-31-21)20-15-24-9-10-25-20/h1-2,5-12,15,17H,3-4,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPGTVJHAKJLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.